molecular formula C9H21NO2 B2650158 1-Amino-5-methoxy-2,2,3-trimethylpentan-3-ol CAS No. 1511402-59-7

1-Amino-5-methoxy-2,2,3-trimethylpentan-3-ol

Cat. No.: B2650158
CAS No.: 1511402-59-7
M. Wt: 175.272
InChI Key: WEXZFQWYNOFOSM-UHFFFAOYSA-N
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Description

1-Amino-5-methoxy-2,2,3-trimethylpentan-3-ol ( 1511402-59-7) is an organic compound with the molecular formula C9H21NO2 and a molecular weight of 175.27 g/mol . Its structure features both amino (-NH2) and hydroxyl (-OH) functional groups on a branched carbon chain terminated with a methoxy ether group (-OCH3) . This unique multifunctional design makes it a compound of interest in research and development, particularly as a potential building block in organic synthesis and medicinal chemistry. The simultaneous presence of nucleophilic (amino, hydroxyl) and ether groups suggests potential utility as a chiral intermediate or precursor for constructing more complex molecules . Researchers can explore its use in the synthesis of novel compounds, such as peptidomimetics or specialized chemical libraries. As a solid, it should be stored according to standard laboratory safety protocols for stable compounds. This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

1-amino-5-methoxy-2,2,3-trimethylpentan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21NO2/c1-8(2,7-10)9(3,11)5-6-12-4/h11H,5-7,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEXZFQWYNOFOSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)C(C)(CCOC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1511402-59-7
Record name 1-amino-5-methoxy-2,2,3-trimethylpentan-3-ol
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-5-methoxy-2,2,3-trimethylpentan-3-ol typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium on carbon, and solvents like methanol or ethanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Purification steps, such as distillation and recrystallization, are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-Amino-5-methoxy-2,2,3-trimethylpentan-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

Precursor for Analgesics:
1-Amino-5-methoxy-2,2,3-trimethylpentan-3-ol serves as an important intermediate in the synthesis of tapentadol, a centrally acting analgesic with dual mechanisms of action. Tapentadol acts as an agonist at the μ-opioid receptor and inhibits norepinephrine reuptake, making it effective for pain management . The synthesis pathway involves the conversion of this compound into various derivatives that ultimately lead to tapentadol hydrochloride.

Pharmaceutical Development:
The compound is also utilized in the development of new pharmaceutical agents. Its structural features allow for modifications that can enhance biological activity or selectivity towards specific targets. For example, modifications to the amine or hydroxyl groups can yield compounds with improved pharmacokinetic profiles or reduced side effects .

Chemical Research Applications

Synthetic Building Block:
In organic synthesis, this compound is used as a building block for various chemical transformations. Its hindered amine structure makes it a valuable component in synthesizing sterically hindered secondary amines, which are crucial for developing complex organic molecules .

Screening Compounds:
This compound can be screened alongside other similar molecules to identify new chemical entities with desirable properties. Its unique structure allows researchers to explore a wide range of derivatives that may exhibit novel biological activities .

Toxicological Studies

Understanding the safety profile of this compound is essential for its application in medicinal chemistry. Preliminary studies indicate that while it has potential therapeutic benefits, further investigation into its toxicity and long-term effects is necessary. For instance, acute toxicity studies have shown varying degrees of safety depending on the dosage and route of administration .

Data Table: Applications Overview

Application Area Details
Medicinal ChemistryPrecursor for tapentadol synthesis; potential for new analgesic development
Organic SynthesisBuilding block for sterically hindered amines; useful in creating complex organic structures
Toxicological ResearchPreliminary studies on safety profile; need for further investigation into long-term effects

Case Studies

Case Study 1: Tapentadol Synthesis
In a study focused on optimizing the synthesis of tapentadol from this compound, researchers demonstrated an efficient method that minimized by-products and maximized yield. The process involved several steps including chlorination and subsequent reactions that highlighted the compound's versatility as an intermediate .

Case Study 2: Screening for Antimicrobial Activity
Another case study involved screening derivatives of this compound against Mycobacterium tuberculosis. The results indicated that certain modifications led to enhanced antimicrobial properties, suggesting potential applications in treating resistant strains of bacteria .

Mechanism of Action

The mechanism of action of 1-Amino-5-methoxy-2,2,3-trimethylpentan-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The pathways involved can include signal transduction, metabolic processes, and cellular responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, 1-Amino-5-methoxy-2,2,3-trimethylpentan-3-ol is compared to three analogs: a discontinued amino alcohol, a fragrance-related cyclopentenyl alcohol, and a simpler branched-chain alcohol.

1-Amino-5-methoxy-2,3-dimethylpentan-3-ol

  • Molecular Formula: C₈H₁₉NO₂ (vs. C₉H₂₁NO₂ for the target compound).
  • Key Differences : Reduced methyl substitution (2,3-dimethyl vs. 2,2,3-trimethyl) likely impacts steric hindrance and solubility.
  • Commercial Status : Discontinued by suppliers like CymitQuimica, suggesting challenges in synthesis, stability, or demand .

5-(2,2,3-Trimethyl-3-cyclopentenyl)-3-methylpentan-2-ol (CAS 65113-99-7)

  • Structure : Contains a cyclopentenyl ring, introducing rigidity and aromaticity absent in the target compound.
  • Applications : Used in fragrances; evaluated by the Research Institute for Fragrance Materials (RIFM) for toxicity.
  • Toxicity : Shares skin irritation risks (H315/H319) but lacks the corrosive hazard (H314) of the target compound .

3-Methyl-1-pentanol (CAS 589-35-5)

  • Molecular Formula : C₆H₁₄O (simpler structure with only a hydroxyl group).
  • Physical Properties: Lower molecular weight (102.18 g/mol) and higher volatility compared to the amino alcohol.
  • Safety : Classified as flammable (H226) but lacks the corrosivity of the target compound .

Data Table: Comparative Analysis

Property This compound 1-Amino-5-methoxy-2,3-dimethylpentan-3-ol 5-(2,2,3-Trimethylcyclopentenyl)-3-methylpentan-2-ol 3-Methyl-1-pentanol
Molecular Formula C₉H₂₁NO₂ C₈H₁₉NO₂ C₁₄H₂₄O C₆H₁₄O
Molecular Weight (g/mol) 175.27 ~161 (estimated) 208.34 102.18
Functional Groups Amino, methoxy, tertiary alcohol Amino, methoxy, secondary alcohol Cyclopentenyl, secondary alcohol Primary alcohol
Hazard Profile H314 (corrosive) Not available H315/H319 (skin/eye irritation) H226 (flammable)
Applications Research/life sciences Discontinued Fragrance industry Solvent, intermediate

Key Research Findings

Toxicity Trends: Amino alcohols with tertiary branching (e.g., this compound) exhibit higher corrosivity compared to cyclopentenyl or linear alcohols, likely due to increased reactivity of the amino group .

Industrial Relevance: Cyclopentenyl alcohols like 5-(2,2,3-trimethylcyclopentenyl)-3-methylpentan-2-ol dominate fragrance applications, whereas amino alcohols are niche materials in life sciences .

Biological Activity

Overview

1-Amino-5-methoxy-2,2,3-trimethylpentan-3-ol is a chemical compound with the molecular formula C9_9H21_{21}NO2_2 and a molecular weight of 175.27 g/mol. Its structure features a branched carbon chain with functional groups that suggest potential biological activity, particularly in interactions with enzymes and receptors.

The biological activity of this compound is primarily linked to its ability to interact with specific molecular targets. This compound may function as an inhibitor or activator of various enzymes and receptors, modulating their activity and influencing cellular pathways such as signal transduction and metabolic processes.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Enzyme Interaction : It has been shown to interact with specific enzymes, potentially influencing their catalytic activity. This interaction can lead to alterations in metabolic pathways.
  • Receptor Modulation : The compound may bind to certain receptors, affecting physiological responses. This could have implications for therapeutic applications in areas such as neuropharmacology or metabolic disorders.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds can be useful:

Compound NameBiological ActivityUnique Features
1-Amino-5-methoxy-2,2,3-trimethylpentaneModerate enzyme inhibitionBranched structure enhances solubility
1-Amino-5-methoxy-2,2,3-trimethylbutaneLow receptor affinitySmaller branched chain
1-Amino-5-methoxy-2,2,3-trimethylhexaneHigh receptor bindingLarger carbon chain may enhance potency

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions using catalysts like palladium on carbon and solvents such as methanol or ethanol. The production process may also utilize continuous flow reactors for improved efficiency.

Q & A

Q. Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Conduct reactions in a fume hood due to potential amine volatility or methanol release during methoxy group reactions .
  • Spill Management : Neutralize spills with a weak acid (e.g., citric acid) and absorb with inert material (vermiculite). Avoid water to prevent spreading .
    Storage : Store in airtight containers under nitrogen at 2–8°C to prevent oxidation or moisture absorption .

Advanced: What strategies are effective in optimizing the yield of this compound in multi-step syntheses?

Q. Methodological Answer :

  • Stepwise Protection/Deprotection : Protect the amino group with tert-butoxycarbonyl (Boc) before introducing the methoxy group to prevent unwanted side reactions. Deprotect using trifluoroacetic acid (TFA) in dichloromethane .
  • Catalyst Screening : Test palladium-on-carbon (Pd/C) vs. Raney nickel for reductive amination. Pd/C often provides higher selectivity but may require lower hydrogen pressures (1–3 atm) .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or THF) enhance solubility of sterically hindered intermediates.

Advanced: How do steric effects from the 2,2,3-trimethyl groups influence the compound’s reactivity in nucleophilic substitutions?

Methodological Answer :
The bulky 2,2,3-trimethyl substituents:

  • Reduce Nucleophilicity : Steric hindrance at the amino group slows reactions with electrophiles (e.g., acyl chlorides). Use activating agents like DCC (N,N'-dicyclohexylcarbodiimide) to enhance reactivity .
  • Impact Solubility : Hydrophobic substituents reduce aqueous solubility, necessitating organic-aqueous biphasic systems for reactions.
    Case Study : In analogous compounds, steric hindrance increased reaction times by 30–50% compared to less-substituted analogs .

Advanced: What analytical techniques are most reliable for detecting byproducts in the synthesis of this compound?

Q. Methodological Answer :

  • GC-MS : Monitors volatile byproducts (e.g., methyl ethers or unreacted amines) with detection limits <1 ppm .
  • HPLC with UV/RI Detection : Separates non-volatile impurities. Use a C18 column and acetonitrile/water gradient.
  • NMR Spectroscopy : 13C^{13}\text{C} and 1H^{1}\text{H} NMR identify structural isomers or oxidation byproducts (e.g., ketones from over-oxidation) .
    Data Contradiction Analysis : If yields conflict between HPLC and gravimetric analysis, recalibrate HPLC standards or verify column recovery rates .

Advanced: How can enantiomeric excess (ee) be controlled during asymmetric synthesis of this compound?

Q. Methodological Answer :

  • Chiral Catalysts : Use Jacobsen’s catalyst (salen-Co) or BINAP-ruthenium complexes for enantioselective hydrogenation. Achieve >90% ee with optimized ligand-metal ratios .
  • Kinetic Resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze one enantiomer from a racemic mixture.
    Validation : Compare optical rotation values with literature data or use chiral HPLC (e.g., Chiralpak AD-H column) .

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